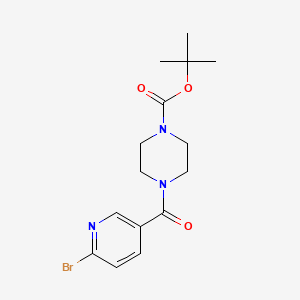

Tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at the 1-position and a 6-bromopyridine-3-carbonyl substituent at the 4-position. This compound is widely utilized as a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules.

Properties

IUPAC Name |

tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-8-6-18(7-9-19)13(20)11-4-5-12(16)17-10-11/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNDJVFOKCLBOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate typically involves the reaction of 6-bromopyridine-3-carboxylic acid with tert-butyl piperazine-1-carboxylate. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions:

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the piperazine ring.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate is a chemical compound with potential applications in medicinal chemistry and scientific research. It consists of a tert-butyl group, a piperazine ring, and a brominated pyridine.

Types of Reactions

This compound can undergo several types of reactions due to its structural components:

- Oxidation: Oxidation reactions can occur at the piperazine ring or the bromopyridine moiety, leading to oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

- Reduction: Reduction reactions can target the carbonyl group or the bromine atom, resulting in alcohols or dehalogenated products. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

- Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the bromine atom under basic conditions, leading to various substituted pyridine derivatives.

Research indicates that piperazine derivatives often exhibit various biological activities. These activities include:

- Antimicrobial Activity: Piperazine-based compounds can possess significant antimicrobial properties, inhibiting the growth of bacteria and fungi.

- Antitumor Activity: Compounds similar to this one have demonstrated cytotoxic effects against various cancer cell lines by interfering with cellular processes such as DNA replication and repair.

- CNS Activity: Piperazine derivatives are known for their central nervous system (CNS) effects, acting as anxiolytics or antidepressants by potentially modulating neurotransmitter systems.

Applications in Scientific Research

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The piperazine ring can interact with biological macromolecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Tert-butyl 4-(6-bromopyridine-3-carbonyl)-2,2-dimethylpiperazine-1-carboxylate

- Structure : Incorporates 2,2-dimethyl groups on the piperazine ring .

- Molecular Weight: Higher molecular weight (398.29 g/mol) compared to the non-methylated analog (inferred ~370–380 g/mol). Solubility: Enhanced lipophilicity due to methyl groups, which may affect pharmacokinetic properties.

Tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate

- Structure : Features an ethyl ester substituent instead of the pyridine-carbonyl group .

- Key Differences: Reactivity: Lacks the electrophilic bromine atom, limiting utility in cross-coupling reactions. Crystallinity: Crystallizes in the monoclinic space group P 21/c, with distinct packing influenced by the ester moiety .

Variations in the Pyridine Substituent

Tert-butyl 4-(6-bromopyridin-3-yl)piperazine-1-carboxylate

- Structure : Directly linked 6-bromopyridin-3-yl group without a carbonyl bridge .

- Key Differences :

- Electronic Properties : Absence of the carbonyl reduces hydrogen-bonding capacity and electron-withdrawing effects.

- Molecular Weight : Lower molecular weight (342.23 g/mol) due to the missing carbonyl group.

- Applications : Primarily used as a Suzuki coupling precursor rather than a hydrogen-bonding pharmacophore.

Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

- Structure: Substitutes bromine with an amino group on the pyridine ring .

- Key Differences: Reactivity: The amino group enables electrophilic aromatic substitution or diazotization, contrasting with the bromine’s role in cross-coupling. Electronic Effects: Electron-donating amino group increases pyridine ring basicity, altering interaction with biological targets.

Functional Group Modifications

Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate

- Structure: Cyano group at the pyridine 3-position .

- Key Differences: Electronic Effects: The electron-withdrawing cyano group enhances electrophilicity, facilitating nucleophilic attack. Applications: Used in the synthesis of triazino-thieno-isoquinoline derivatives, diverging from bromopyridine’s coupling utility.

Tert-butyl 4-(5-oxo-1,2,3,4,5,6-hexahydro-[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl)piperazine-1-carboxylate

Biological Activity

Tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C15H20BrN3O3

- IUPAC Name : Tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate

The presence of a bromine atom in the pyridine ring is significant as it may influence the compound's reactivity and interaction with biological targets.

The specific biochemical pathways affected by tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate are not fully elucidated. However, similar piperazine derivatives have shown various mechanisms, including:

- Antibacterial Activity : Compounds with piperazine moieties often exhibit antibacterial properties by disrupting bacterial cell membranes or inhibiting essential enzymatic processes. For instance, studies on related compounds indicate that they can increase membrane permeability and induce oxidative stress in bacterial cells .

- Enzyme Inhibition : Some derivatives are known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, thereby preventing bacterial proliferation .

Antibacterial Activity

Research has indicated that piperazine derivatives can possess significant antibacterial properties. For example, compounds structurally similar to tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate have demonstrated effectiveness against various strains of bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often fall within low micromolar ranges, indicating potent antibacterial effects .

Case Studies and Research Findings

- Study on Piperazine Derivatives : A study published in the journal Molecules explored various piperazine derivatives and their biological activities. It was found that certain modifications to the piperazine structure enhanced antibacterial efficacy while reducing hemolytic activity against human red blood cells, indicating a favorable safety profile for potential therapeutic applications .

- Mechanistic Insights : Further investigations into similar compounds revealed that they could disrupt bacterial cell membranes leading to increased permeability and eventual cell lysis. This mechanism was attributed to the structural characteristics of piperazine derivatives, which facilitate interaction with lipid bilayers .

- Comparative Analysis : The biological activity of tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate was compared with other similar compounds. The presence of the bromine atom was noted to enhance its binding affinity to certain biological targets compared to non-brominated analogs .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.